5-Bromo-2-phenylthiazole
Overview
Description
5-Bromo-2-phenylthiazole is a chemical compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-phenylthiazole is1S/C9H6BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
. This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom in the molecule. Physical And Chemical Properties Analysis
5-Bromo-2-phenylthiazole has a melting point of 82°C and a predicted boiling point of 335.6±34.0 °C . It has a density of 1.563±0.06 g/cm3 at 20 ºC under 760 Torr . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Medicine: Antiproliferative Agents
5-Bromo-2-phenylthiazole has been explored for its potential in creating antiproliferative agents against cancer cell lines. Thiazole derivatives, including brominated ones, have shown cytotoxic activity on human tumor cell lines, indicating their promise in developing new cancer therapies .
Agriculture: Plant Protection
In agriculture, thiazole compounds are known for their role in plant protection. They serve as precursors for agrochemicals that can act as fungicides or pesticides, helping to safeguard crops against various diseases and pests .
Industry: Chemical Synthesis
The industrial applications of 5-Bromo-2-phenylthiazole include its use as an intermediate in chemical synthesis processes. It is particularly valuable in the synthesis of SGLT2 inhibitors, which are important in diabetes therapy .
Environmental Science: Pollutant Detection
Thiazole derivatives are being studied for their application in environmental science, particularly in the detection and treatment of pollutants. Their structural properties allow them to interact with various environmental contaminants, aiding in monitoring and remediation efforts .
Material Science: Polymer Synthesis
In material science, 5-Bromo-2-phenylthiazole can be used in the synthesis of polymers and other macromolecular architectures. Its incorporation into polymers can enhance their properties, making them suitable for advanced materials .
Biochemistry: Enzyme Mimicry
In biochemistry, thiazoles are investigated for their ability to mimic enzymes. This property can be harnessed to create biomimetic catalysts that facilitate biochemical reactions, which is crucial in various biotechnological applications .
Pharmacology: Drug Development
5-Bromo-2-phenylthiazole is also significant in pharmacology for drug development. Its structural motif is common in many drugs, and modifications to the thiazole ring can lead to new pharmaceuticals with improved efficacy and reduced side effects .
Chemical Synthesis: Building Blocks
Lastly, in chemical synthesis, 5-Bromo-2-phenylthiazole serves as a building block for constructing complex organic molecules. Its reactivity allows for the creation of diverse compounds that can be tailored for specific chemical properties or activities .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-phenyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVLWIDBXNFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543429 | |
Record name | 5-Bromo-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenylthiazole | |
CAS RN |
53715-67-6 | |
Record name | 5-Bromo-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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